molecular formula C22H20ClN3O2 B2553514 1-[3-(2-Chloro-7-methylquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 306729-94-2

1-[3-(2-Chloro-7-methylquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone

Cat. No. B2553514
CAS RN: 306729-94-2
M. Wt: 393.87
InChI Key: VCNNFSATXPWPMX-UHFFFAOYSA-N
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Description

The compound "1-[3-(2-Chloro-7-methylquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone" is a complex molecule that appears to be related to various synthesized heterocyclic compounds. These compounds are of interest due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of chromones and 4-hydroxyquinolines has been achieved through uncatalyzed condensations involving 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with different benzoyl chlorides, followed by further transformations such as treatment with boron tribromide . Another related compound, 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, was synthesized by chlorination of a precursor using POCl3 reagent . Additionally, the synthesis of 1-(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)-2-(2-chlorophenyl)ethanone was reported through condensation of 3-acetyl-6-chloro-1H-cinnolin-4-one with an acetohydrazide in the presence of a catalytic amount of conc. HCl .

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various spectroscopic techniques and computational methods. For example, the crystal structure of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone was elucidated using single crystal X-ray diffraction, and its vibrational spectroscopic studies were performed using FTIR and NMR spectral analysis, complemented by DFT computations .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include condensation reactions, chlorination, and reduction processes. The tautomeric equilibria of the synthesized 4-hydroxyquinolines were studied using NMR spectroscopy and computational methods, indicating the complexity of the reactions and the importance of the conditions under which they are carried out .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized using various analytical techniques. For instance, the vibrational spectra of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone were interpreted in detail, and computational analyses provided insights into atomic charges, molecular electrostatic potential, HOMO-LUMO energy gaps, and thermodynamic properties . These studies are crucial for understanding the reactivity and stability of the compounds, which are important for their potential applications.

Scientific Research Applications

Synthesis and Characterization

Compounds with structures similar to the specified chemical have been synthesized using various methods, including solid-phase synthesis and Claisen–Schmidt condensation. For instance, the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives through solid-phase synthesis has been reported, which involved primary and secondary amines as starting materials. These compounds were characterized for their cytotoxic activity against cancer cell lines and studied for fluorescence properties, indicating their potential in cancer research and diagnostic imaging (Kadrić et al., 2014).

Antimicrobial Activity

Derivatives containing quinoline and pyrazole rings have been evaluated for their antimicrobial properties. For example, a study synthesized new pyrazole derivatives containing the 2-methylquinoline ring system, demonstrating significant antibacterial activity against various strains of bacteria. This indicates the potential of such compounds in developing new antimicrobial agents (Raju et al., 2016).

Antituberculosis and Cytotoxicity Studies

Compounds similar to the specified chemical have also been synthesized for antituberculosis and cytotoxicity studies. A series of 3-heteroarylthioquinoline derivatives exhibited significant activity against Mycobacterium tuberculosis, with minimal cytotoxic effects on mammalian cells. Such findings highlight the therapeutic potential of these compounds in tuberculosis treatment (Chitra et al., 2011).

Antioxidant and Anti-diabetic Agents

Novel chloroquinoline derivatives have been synthesized and analyzed for their antioxidant activity, revealing their capability to reduce high glucose levels in the human body. Additionally, molecular docking studies suggested that these compounds could act as effective anti-diabetic agents by inhibiting specific proteins involved in diabetes, indicating their potential application in diabetes management and treatment (Murugavel et al., 2017).

Fluorescent Probes for Metal Ion Detection

Another application includes the design and synthesis of colorimetric fluorescent chemosensors based on pyrazoline, such as the compound "1-[5-(2-chloro-6-methylquinolin-3-yl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one". These sensors exhibited excellent selectivity towards Zn2+ ions over other metal ions, demonstrating their utility in environmental monitoring and biological imaging (Kasirajan et al., 2017).

Future Directions

The study on N-heterocycles like quinoline has dramatically increased due to its versatility in many significant fields and because of its distinctive battle which is associated with the bioassay and its interaction with the cells . There seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

1-[3-(2-chloro-7-methylquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2/c1-13-4-5-16-11-18(22(23)24-19(16)10-13)21-12-20(25-26(21)14(2)27)15-6-8-17(28-3)9-7-15/h4-11,21H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNNFSATXPWPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)C)C4=CC=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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